Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate
Description
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate is a benzoate ester featuring a trifluoromethyl group at the 3-position and a 1-hydroxyethyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁F₃O₃, with a molecular weight of 248.20 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)8-4-3-7(10(16)17-2)5-9(8)11(12,13)14/h3-6,15H,1-2H3 |
InChI Key |
YABADMFDUAQULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate typically involves the esterification of 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(1-oxoethyl)-3-(trifluoromethyl)benzoate.
Reduction: The major product is 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzyl alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoates.
Scientific Research Applications
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate with key analogues, focusing on substituent variations, molecular weights, and applications:
Key Observations:
Substituent Influence: The 1-hydroxyethyl group in the target compound introduces both hydrophilicity and steric bulk compared to simpler substituents like hydrogen (A228600) or methyl (A195022). This may enhance solubility in polar solvents while moderately affecting metabolic stability.
Ester Group Variation :
- Replacing the methyl ester with an ethyl group (A258476) marginally increases molecular weight but reduces similarity (0.96), likely due to altered pharmacokinetic properties such as hydrolysis rates .
Trifluoromethyl Role :
- All compounds retain the 3-trifluoromethyl group, which is critical for electron-withdrawing effects, enhancing resistance to oxidative metabolism and improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
